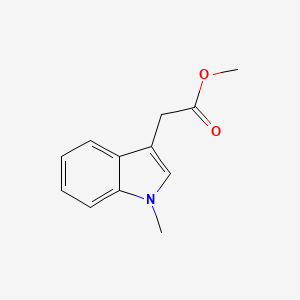

Methyl-2-(1-Methyl-1H-indol-3-yl)acetat

Übersicht

Beschreibung

Methyl 2-(1-methyl-1H-indol-3-yl)acetate, also known as MMI, is a synthetic molecule that is a structural analog of tryptophan, and is used in laboratory experiments to study the biochemical and physiological effects of tryptophan. MMI has been used in various scientific research applications, such as cell culture studies, drug metabolism studies, and enzyme inhibition studies. In

Wissenschaftliche Forschungsanwendungen

Krebsbehandlung

Indol-Derivate, einschließlich Methyl-2-(1-Methyl-1H-indol-3-yl)acetat, wurden auf ihr Potenzial als Krebsbehandlungsmittel untersucht. So haben bestimmte Verbindungen gezeigt, dass sie die Apoptose von Zellen induzieren, Zellen in der G2/M-Phase anhalten und die Tubulin-Polymerisation hemmen, was einer konsistenten Methode mit Colchicin entspricht, wodurch sie zu potenziellen Wirkstoffen für die Entwicklung von Tubulin-Polymerisationsinhibitoren werden .

Antibakterielle Aktivität

Die Anwendung von Indol-Derivaten als biologisch aktive Verbindungen erstreckt sich auf die Behandlung von Mikroben. Diese Verbindungen haben aufgrund ihrer vielfältigen biologisch wichtigen Eigenschaften Aufmerksamkeit für ihr Potenzial zur Behandlung verschiedener Arten von Erkrankungen im menschlichen Körper erregt .

Anti-HIV- und Antivirale Eigenschaften

Es wurde berichtet, dass Indol-Derivate eine signifikante Aktivität gegen verschiedene Viren zeigen. Molekulare Docking-Studien neuartiger Indolyl-Derivate wurden im Rahmen der Anti-HIV-1-Forschung durchgeführt. Darüber hinaus haben bestimmte Verbindungen eine signifikante Aktivität gegen das Gelbfiebervirus (YFV), das Bovine virale Durchfallvirus (BVDV), das humane Immundefizienzvirus-1 (HIV-1) und das Respiratorische Synzytialvirus (RSV) gezeigt .

Wirkmechanismus

Target of Action

Methyl 2-(1-methyl-1H-indol-3-yl)acetate is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that Methyl 2-(1-methyl-1H-indol-3-yl)acetate may also interact with various targets in the body.

Mode of Action

Indole derivatives are known to bind to their targets and induce changes that can lead to various biological activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Methyl 2-(1-methyl-1H-indol-3-yl)acetate could potentially affect a wide range of biochemical pathways.

Result of Action

Methyl 2-(1-methyl-1H-indol-3-yl)acetate has been found in various plants and has been reported to have antitumor activity . .

Biochemische Analyse

Biochemical Properties

Methyl 2-(1-methyl-1H-indol-3-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the metabolism of indole derivatives, such as cytochrome P450 enzymes. These interactions often involve the binding of Methyl 2-(1-methyl-1H-indol-3-yl)acetate to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity . Additionally, Methyl 2-(1-methyl-1H-indol-3-yl)acetate can interact with proteins involved in cell signaling pathways, influencing various cellular processes .

Cellular Effects

Methyl 2-(1-methyl-1H-indol-3-yl)acetate has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Methyl 2-(1-methyl-1H-indol-3-yl)acetate has been shown to increase the levels of reactive oxygen species (ROS) in cells, leading to oxidative stress and apoptosis . It can also affect the expression of genes involved in cell cycle regulation, thereby influencing cell proliferation and differentiation .

Molecular Mechanism

The molecular mechanism of action of Methyl 2-(1-methyl-1H-indol-3-yl)acetate involves several key processes. At the molecular level, it can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, Methyl 2-(1-methyl-1H-indol-3-yl)acetate can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, it can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-(1-methyl-1H-indol-3-yl)acetate can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 2-(1-methyl-1H-indol-3-yl)acetate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to Methyl 2-(1-methyl-1H-indol-3-yl)acetate has been associated with changes in cellular metabolism and function, including alterations in energy production and oxidative stress levels .

Dosage Effects in Animal Models

The effects of Methyl 2-(1-methyl-1H-indol-3-yl)acetate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. For example, studies in mice have shown that low doses of Methyl 2-(1-methyl-1H-indol-3-yl)acetate can enhance antioxidant defenses and reduce oxidative stress . At higher doses, the compound can induce toxicity and adverse effects, such as liver damage and impaired kidney function .

Metabolic Pathways

Methyl 2-(1-methyl-1H-indol-3-yl)acetate is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the compound to form various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion from the body. The metabolic pathways of Methyl 2-(1-methyl-1H-indol-3-yl)acetate also involve interactions with cofactors, such as NADPH and glutathione, which play crucial roles in the detoxification and elimination of the compound.

Eigenschaften

IUPAC Name |

methyl 2-(1-methylindol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-13-8-9(7-12(14)15-2)10-5-3-4-6-11(10)13/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLZLLFFFQKDHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455403 | |

| Record name | Methyl 2-(1-methyl-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58665-00-2 | |

| Record name | Methyl 1-methyl-1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58665-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(1-methyl-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

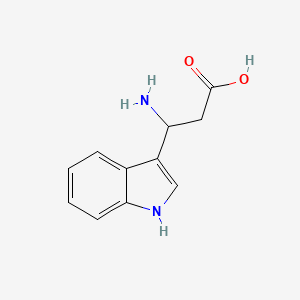

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

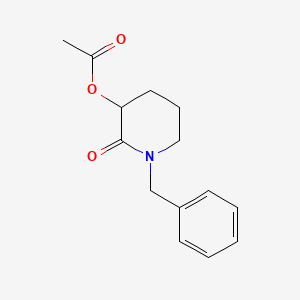

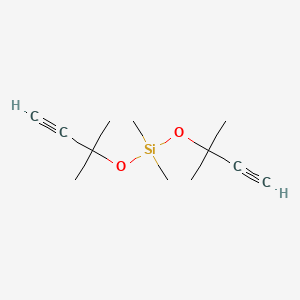

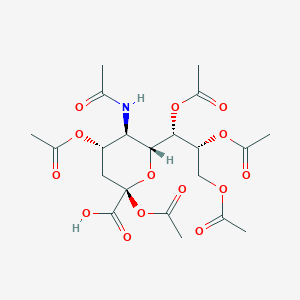

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-N'-[4-methyl-5-nitro-6-oxo-1-(phenylmethoxymethyl)pyrimidin-2-yl]methanimidamide](/img/structure/B1609760.png)